Lipophilicity Reduction by 3-Methyl Substitution
The 3-methyl substitution on the pyrazine ring of 2-amino-1-(3-methylpyrazin-2-yl)ethan-1-ol produces a calculated XLogP3 value of -1.6 [1]. This represents a substantial decrease in lipophilicity compared to the unsubstituted pyrazine amino alcohol analog 2-[(pyrazin-2-yl)amino]ethan-1-ol, which has an XLogP3 of -0.1 [2]. The quantified difference of -1.5 XLogP3 units (approximately 1.5 orders of magnitude in partition coefficient) indicates that the 3-methyl substituted derivative is significantly more hydrophilic, a property that directly influences aqueous solubility and membrane permeability in biological systems [3].
| Evidence Dimension | Lipophilicity (XLogP3 calculated partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = -1.6 |
| Comparator Or Baseline | 2-[(Pyrazin-2-yl)amino]ethan-1-ol (CAS 1640-86-4): XLogP3 = -0.1 |
| Quantified Difference | ΔXLogP3 = -1.5 (target is more hydrophilic by ~1.5 log units) |
| Conditions | Calculated values using XLogP3 algorithm (PubChem 2021.05.07 release); comparative analysis of pyrazine amino alcohol derivatives |
Why This Matters
A 1.5-log difference in lipophilicity is pharmaceutically meaningful and can alter membrane permeability, aqueous solubility, and plasma protein binding by pharmacologically significant margins, making substitution scientifically invalid without re-optimization of the entire lead series.
- [1] KuuJia Chemical Database. 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol (CAS 1528614-68-7). Computed Properties: XLogP3: -1.6. View Source
- [2] PubChem. 2-[(Pyrazin-2-yl)amino]ethan-1-ol (CID 29774602, CAS 1640-86-4). Computed Properties: XLogP3: -0.1. View Source
- [3] LaMarche MJ, et al. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. J Med Chem. 2020;63(22):13578-13594. Discusses the importance of physicochemical property optimization (including lipophilicity control) in pyrazine-based drug discovery. View Source
